1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene
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Overview
Description
1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, where brominated phenyl groups are coupled with boronic acids in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of dehalogenated products or hydrogenated phenyl groups.
Substitution: Formation of methoxy-substituted phenyl derivatives.
Scientific Research Applications
1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene involves its interaction with specific molecular targets. The bromine atoms and phenyl groups can participate in various chemical interactions, such as halogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-bromophenyl)-1,3-butadiyne: Similar structure but with a butadiyne linkage.
1,4-Bis(4-bromophenyl)-2,3-diphenylbutane: Similar structure but with a butane linkage.
Uniqueness
1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene is unique due to the presence of a methoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. The methoxy group can enhance the compound’s solubility and influence its electronic properties, making it a valuable compound for specific applications in material science and organic synthesis.
Properties
CAS No. |
137839-66-8 |
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Molecular Formula |
C31H22Br2O |
Molecular Weight |
570.3 g/mol |
IUPAC Name |
1,4-bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene |
InChI |
InChI=1S/C31H22Br2O/c1-34-27-17-11-24(12-18-27)31-29(22-9-15-26(33)16-10-22)20-19-28(21-7-13-25(32)14-8-21)30(31)23-5-3-2-4-6-23/h2-20H,1H3 |
InChI Key |
VHBDOHUJNYKICP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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